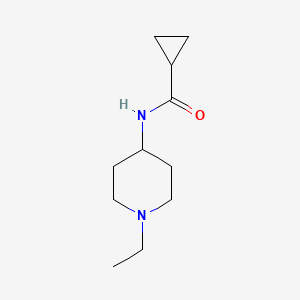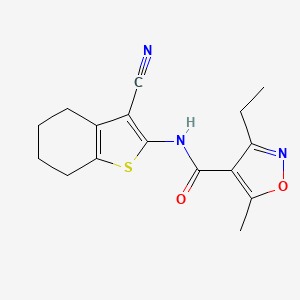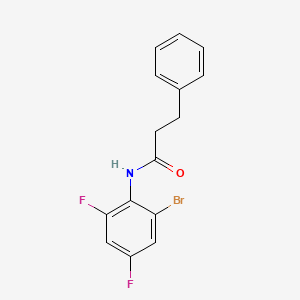
2-methyl-N-(2-phenylethyl)cyclopropanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives, including 2-methyl-N-(2-phenylethyl)cyclopropanecarboxamide, involves various chemical strategies. For example, the synthesis of conformationally restricted analogs of milnacipran demonstrates the intricate design and synthesis process that these compounds undergo, highlighting the complexity and precision required in their production (Shuto et al., 1996).
Molecular Structure Analysis
Studies on the molecular structure of similar cyclopropanecarboxamide derivatives reveal detailed insights into their conformation and spatial arrangement. The crystal structures of dihalo-N-(1-phenylethyl)cyclopropanecarboxamides, for instance, demonstrate different conformations of the phenylethyl groups within the crystals, influenced by N-H...O hydrogen bonding that forms chains in the crystal structure (Yufit & Howard, 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound and related compounds can be inferred from their interactions and transformations. For example, the auxiliary-enabled Pd-catalyzed direct arylation of methylene C(sp3)-H bond of cyclopropanes to produce di- and trisubstituted cyclopropanecarboxamides showcases the potential chemical reactions these compounds can undergo, leading to the production of compounds with significant biological activity (Parella, Gopalakrishnan, & Babu, 2013).
Physical Properties Analysis
The physical properties of cyclopropanecarboxamide derivatives are crucial for understanding their behavior in different environments. While specific studies on this compound's physical properties are not directly available, research on similar compounds provides insights into their stability, melting points, and solubility, which are essential for their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are pivotal for the application of this compound. Studies like those on the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin, provide a foundation for understanding the insecticidal potential and chemical behavior of these compounds (Taylor, Hall, & Vedres, 1998).
Mecanismo De Acción
Target of Action
The primary targets of 2-methyl-N-(2-phenylethyl)cyclopropanecarboxamide, also known as cyclopropylfentanyl, are opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .
Mode of Action
Cyclopropylfentanyl interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain and can also lead to feelings of euphoria .
Biochemical Pathways
The metabolism of cyclopropylfentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be inferred that it is likely to have similar pharmacokinetic properties . This includes rapid absorption and distribution, extensive metabolism, and excretion primarily through the kidneys .
Result of Action
The molecular and cellular effects of cyclopropylfentanyl’s action include decreased perception of pain and potential feelings of euphoria, as a result of its interaction with opioid receptors . It also has the potential for producing addiction and severe adverse effects including coma and death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of cyclopropylfentanyl . For example, certain substances may interact with cyclopropylfentanyl, potentially altering its effects . Additionally, changes in pH or temperature could potentially affect the stability of the compound .
Propiedades
IUPAC Name |
2-methyl-N-(2-phenylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-9-12(10)13(15)14-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIGIRHLLXJEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B4431661.png)
![3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4431668.png)
![3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4431670.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4431687.png)


![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431713.png)



![2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4431738.png)
![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)
